2-methyl-3-(4-nitrophenyl)-1H-indole
Description
Significance of Substituted Indole (B1671886) Scaffolds in Academic Research
The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. mdpi.com This structural framework is not merely an academic curiosity; it is a fundamental component of numerous biologically active molecules. The versatility of the indole ring allows for substitutions at various positions, leading to a vast chemical space with a wide spectrum of biological activities.
Substituted indoles have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities. mdpi.commdpi.com This has made them a central focus in the quest for new therapeutic agents. For instance, many indole-containing compounds have been developed as potent inhibitors of enzymes like kinases, which are crucial in cancer progression. jst.go.jp Furthermore, the structural similarity of the indole core to the amino acid tryptophan allows indole derivatives to interact with various biological receptors and enzymes, opening avenues for the design of targeted therapies. mdpi.com The continuous exploration of novel substituted indoles is therefore a vital endeavor in medicinal chemistry and chemical biology.
Rationale for Investigating 2-methyl-3-(4-nitrophenyl)-1H-indole and Related Derivatives
The specific compound, this compound, is a subject of research interest due to the unique combination of its structural features. The presence of a methyl group at the 2-position and a 4-nitrophenyl group at the 3-position of the indole core creates a molecule with distinct electronic and steric properties. The electron-withdrawing nature of the nitro group can significantly influence the chemical reactivity and biological interactions of the molecule.
The investigation into this compound and its derivatives is driven by the potential for discovering novel biological activities. The 4-nitrophenyl moiety, in particular, is a common pharmacophore in various bioactive molecules and can participate in key interactions with biological targets. Research into related 3-phenyl-1H-indoles has already revealed promising antimycobacterial activity, suggesting that this class of compounds warrants further investigation.
The synthesis of this compound can be approached through established methods of indole synthesis, with the Fischer indole synthesis being a prominent and versatile route. jst.go.jp This classic method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. jst.go.jp In the case of this compound, the likely precursors would be phenylhydrazine and 1-(4-nitrophenyl)propan-2-one. The efficiency and regioselectivity of such syntheses are active areas of research, with modifications and new catalytic systems continually being developed.
Detailed characterization of the synthesized compound is crucial for confirming its structure and purity. This is typically achieved through a combination of spectroscopic techniques.
Spectroscopic Characterization Data for a Structurally Related Compound, 3-(4-Fluorophenyl)-2-methyl-1H-indole:
| Spectroscopic Technique | Data |
| ¹H-NMR (400 MHz, CDCl₃) | δ: 7.87 (1H, s), 7.54–7.49 (1H, m), 7.40–7.34 (2H, m), 7.28–7.21 (1H, m), 7.13–7.01 (4H, m), 2.39 (3H, s) |
| ¹³C-NMR (101 MHz, CDCl₃) | δ: 161.3 (d, J = 244.6 Hz), 135.1, 131.3 (2C), 130.8 (2C), 127.8, 121.6, 120.0, 118.5 (d, J = 9.0 Hz), 115.4 (d, J = 7.5 Hz), 115.2 (d, J = 7.4 Hz), 113.6, 110.3, 12.4 |
| HRMS (ESI) | m/z calc. for C₁₅H₁₁NF [M − H]⁻: 224.0887; found: 224.0870 |
| Data sourced from a study on the synthesis and antimycobacterial activity of 3-phenyl-1H-indoles. |
The study of this compound and its analogs contributes to a deeper understanding of structure-activity relationships within the indole class of compounds. By systematically modifying the substituents on the indole and phenyl rings, researchers can fine-tune the properties of these molecules to optimize their potential for various applications, from materials science to the development of new medicines.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(4-nitrophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-15(13-4-2-3-5-14(13)16-10)11-6-8-12(9-7-11)17(18)19/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSDLORCCBEUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647758 | |
| Record name | 2-Methyl-3-(4-nitrophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2013-84-5 | |
| Record name | 2-Methyl-3-(4-nitrophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 3 4 Nitrophenyl 1h Indole
Modern and Catalytic Synthetic Routes
Palladium-Catalyzed Cyclization and C-H Activation Strategies
Palladium catalysts are pivotal in modern organic synthesis, enabling the construction of complex molecules like indoles through various mechanisms. documentsdelivered.com These methods are favored for their mild reaction conditions, high yields, and tolerance of diverse functional groups. researchgate.net
One prominent strategy involves the reductive cyclization of β-nitrostyrenes. While specific examples for 2-methyl-3-(4-nitrophenyl)-1H-indole are not detailed, the general methodology utilizes a palladium complex, often with a ligand like 1,10-phenanthroline, to catalyze the cyclization. mdpi.com This approach is part of a broader class of reactions for producing nitrogen heterocycles from organic nitro compounds. mdpi.com
Another powerful palladium-catalyzed method is the direct functionalization of C-H bonds. snnu.edu.cn This atom-economic strategy allows for the formation of indole (B1671886) rings through chelation-assisted C-H activation followed by oxidative coupling. snnu.edu.cn For instance, N-aryl-2-aminopyridines can react with alkynes in the presence of a palladium catalyst to form substituted indoles. snnu.edu.cn While this specific reaction may not directly yield the title compound, the underlying principle of palladium-catalyzed C-H activation is a key modern approach to indole synthesis. nih.gov
Palladium-catalyzed reactions can also be part of cascade or sequential processes. For example, a double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes using a palladium catalyst can produce complex pyrrolo[3,2-g]indoles. nih.gov This highlights the versatility of palladium catalysis in constructing intricate heterocyclic systems.
| Catalyst System | Reactants | Key Features | General Yields |
| Pd(OAc)₂ / 1,10-phenanthroline | β-Nitrostyrenes | Reductive cyclization | Moderate to Good |
| Pd(MeCN)₂Cl₂ | N-aryl-2-pyridines and alkynes | C-H activation, oxidative coupling | Not specified |
| PdCl₂(PPh₃)₂ / PPh₃ | 2,3-Dinitro-1,4-dialkenylbenzenes | Double reductive cyclization | 63-86% |
Copper-Mediated Cyclizations
Copper catalysts offer a cost-effective and efficient alternative for the synthesis of indole derivatives. These methods often proceed through multicomponent reactions or cyclization of appropriately substituted precursors.
A notable copper-catalyzed approach involves the reaction of 2-methylindole (B41428) with aromatic aldehydes. nih.gov For instance, the reaction of 2-methylindole with 4-nitrobenzaldehyde (B150856) in the presence of copper sulfate (B86663) (CuSO₄) in toluene (B28343) at 110 °C can produce 3,3'-(4-nitrophenylmethylene)bis(2-methyl-1H-indole). While not the title compound, this demonstrates the utility of copper in facilitating reactions at the C3 position of the indole ring. nih.gov The reaction is tolerant of various functional groups on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups. nih.gov
Copper(II) acetate (B1210297) has been effectively used in the synthesis of indolequinones from bromoquinones and enamines. nih.govresearchgate.net This method involves an oxidative coupling and demonstrates the broad scope and scalability of copper-mediated reactions in constructing complex indole systems. nih.gov Furthermore, copper(I)-mediated C-H amination reactions have been developed for the synthesis of primary anilines, showcasing the diverse reactivity of copper catalysts. semanticscholar.org While a direct synthesis of this compound using these specific copper-mediated methods is not explicitly detailed, the principles are applicable to the design of new synthetic routes.
| Catalyst | Reactants | Product Type | Yield |
| CuSO₄ | 2-methylindole, 4-nitrobenzaldehyde | 3,3'-(4-nitrophenylmethylene)bis(2-methyl-1H-indole) | Good to Excellent |
| Cu(OAc)₂ | Bromoquinones, Enamines | Indolequinones | Up to 89% |
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including indoles. nih.govtandfonline.comijpsjournal.com This technique is particularly valuable in medicinal chemistry for the rapid generation of compound libraries. nih.gov
The synthesis of various indole derivatives has been significantly optimized using microwave irradiation. For example, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylate derivatives has been shown to proceed in excellent yields and with high regioselectivity under microwave heating. mdpi.com In some cases, microwave conditions provided enhanced yields in shorter reaction times compared to conventional heating. mdpi.com
One-pot, multi-component reactions are also well-suited for microwave assistance. The synthesis of indole–dihydrofuran biheterocycles from 3-cyanoacetyl indole, N-phenacylpyridinium bromide, and aromatic aldehydes in water has been achieved with high yields under microwave irradiation. tandfonline.com Similarly, the synthesis of 1,4-dihydropyrazolo[4,3-b]indoles has been accomplished through a modified Cadogan condition using microwave heating. tandfonline.com The application of microwave irradiation in combination with various catalytic systems often leads to more efficient and environmentally friendly synthetic protocols. nih.gov
| Reaction Type | Catalyst/Conditions | Key Advantage | Reported Yields |
| Pd-catalyzed intramolecular oxidative coupling | Pd(OAc)₂, Cu(OAc)₂, DMF, μW | Enhanced yield, reduced time | 94-95% |
| One-pot, three-component synthesis | K₂CO₃, water, μW | High yields, green solvent | 85-98% |
| Michael addition | ZrCl₄, solvent-free, μW | High yield, solvent-free | High |
Reductive Cyclization of Nitrobenzene Derivatives
The reductive cyclization of nitro-containing aromatic compounds is a classic and powerful strategy for indole synthesis. studfile.net This approach is conceptually similar to the renowned Reissert indole synthesis. orgsyn.org
A common method involves the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by reduction. researchgate.net This two-step process, known as the Leimgruber-Batcho indole synthesis, is a versatile method for preparing a wide range of substituted indoles. researchgate.net The initial condensation forms an enamine, which is then reductively cyclized to the indole ring.
Another approach is the palladium-catalyzed reductive cyclization of β-nitrostyrenes, where carbon monoxide can be used as a reductant. mdpi.com This method offers an appealing route to indoles from readily available starting materials. mdpi.com The reaction of 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivatives can also undergo reductive cyclization using reagents like iron in hydrochloric acid (Fe/HCl) to furnish 4-indolylquinoline derivatives. researchgate.net This demonstrates that the nitro group can serve as a precursor to the nitrogen atom in a newly formed heterocyclic ring.
| Method | Starting Materials | Key Reagents |
| Leimgruber-Batcho | o-Nitrotoluene derivative, Formamide acetal | DMF-DMA, Reducing agent (e.g., H₂, Pd/C) |
| Palladium-catalyzed | β-Nitrostyrene | Pd catalyst, CO |
| Fe/HCl Reduction | Indolylnitrochalcone derivative | Fe, HCl |
Cascade and One-Pot Reaction Sequences
Cascade and one-pot reactions represent a highly efficient and atom-economical approach to complex molecule synthesis, as they combine multiple transformations into a single operation without isolating intermediates. mdpi.com This strategy is particularly valuable for constructing heterocyclic scaffolds like indoles. nih.gov
The synthesis of highly functionalized indoles can be achieved through such sequences. For instance, a one-pot, two-stage synthesis of spiro[oxindole-3,3'-pyrrolidine] derivatives involves an initial organocatalyzed nitro-Michael addition followed by a metal-catalyzed reductive cyclization cascade. chemrxiv.org
Palladium-catalyzed cascade reactions are also prominent. A sequence involving the cyclocarbopalladation of aryl/alkyl-substituted propargylic amides followed by a Suzuki–Miyaura coupling allows for the stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. nih.gov A more complex double cyclization can be achieved when the cascade is followed by a reaction with 2-alkynyltrifluoroacetanilides, leading to challenging 3-indolyl substituted isoquinolinones. nih.gov
Copper-catalyzed multicomponent reactions also provide a pathway to complex indole-containing structures. The reaction of 2-methyl-1H-indole, an aldehyde, and a 1,3-dicarbonyl compound in the presence of a copper catalyst can lead to spirotetrahydrocarbazoles through a cascade of condensation and cycloaddition reactions. nih.gov These examples underscore the power of cascade reactions to rapidly build molecular complexity from simple starting materials.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijper.orgnih.govuni-saarland.de In the context of indole synthesis, this involves the use of greener solvents, alternative energy sources like microwaves, and the development of atom-economical one-pot reactions. nih.govrsc.org
The use of microwave irradiation, as discussed previously, is a key green technology that can significantly reduce reaction times and energy consumption. tandfonline.com Solvent-free reactions or the use of environmentally benign solvents like water or ethanol (B145695) are also central tenets of green chemistry. tandfonline.comrsc.org For example, a sustainable multicomponent indole synthesis has been developed using ethanol as a solvent and avoiding metal catalysts. rsc.org
Solvent-Free Reactions
Solvent-free reactions, or solid-state reactions, represent a significant advancement in green chemistry by eliminating the need for volatile organic solvents, which are often hazardous and contribute to environmental pollution. These reactions can be facilitated by grinding the reactants together, often with a solid catalyst, or by using techniques such as microwave irradiation.
One of the most prominent methods for indole synthesis is the Fischer indole synthesis, a reaction that involves the acid-catalyzed cyclization of a phenylhydrazone. thermofisher.comwikipedia.org For the specific synthesis of this compound, this would involve the reaction of (4-nitrophenyl)hydrazine with methyl ethyl ketone. The resulting phenylhydrazone would then undergo cyclization.
Adapting this to a solvent-free context, a plausible approach involves grinding the (4-nitrophenyl)hydrazine and methyl ethyl ketone with a solid acid catalyst. Natural catalysts, such as a marine sponge impregnated with phosphoric acid (H3PO4), have been reported to effectively catalyze Fischer-indole synthesis under solvent-free conditions at room temperature. mdpi.combrieflands.com This method offers the advantages of mild reaction conditions and the use of a renewable catalytic support.
Another solvent-free approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. orgsyn.orgnih.gov In the context of the Fischer indole synthesis, a mixture of the phenylhydrazine (B124118) and ketone can be irradiated, sometimes in the presence of a minimal amount of a high-boiling point, non-volatile solvent or on a solid support. taylorandfrancis.com For instance, a one-pot, three-component reaction combining a phenylhydrazine, a ketone, and an alkyl halide under microwave irradiation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, demonstrating the feasibility of this technology for complex indole synthesis. rsc.org
Table 1: Plausible Solvent-Free Fischer Indole Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| (4-Nitrophenyl)hydrazine | Methyl ethyl ketone | Marine Sponge/H3PO4, grinding, RT | This compound | N/A* | mdpi.combrieflands.com |
| (4-Nitrophenyl)hydrazine | Methyl ethyl ketone | Microwave irradiation, acid catalyst | This compound | N/A* | nih.govnih.gov |
*Yields are not directly reported for the target compound but are based on analogous reactions described in the literature.
Sustainable Catalysis
Sustainable catalysis focuses on the use of catalysts that are environmentally friendly, highly efficient, and recyclable. mdpi.com In the synthesis of this compound, a key sustainable catalytic approach is the Suzuki-Miyaura cross-coupling reaction. researchgate.netlibretexts.org This powerful carbon-carbon bond-forming reaction would involve the coupling of a 3-halo-2-methylindole (e.g., 3-bromo-2-methylindole or 3-iodo-2-methylindole) with 4-nitrophenylboronic acid.
The sustainability of the Suzuki coupling is greatly enhanced by the choice of catalyst and reaction medium. Traditional palladium catalysts, while highly effective, can be expensive and pose environmental concerns due to metal leaching. Modern sustainable approaches focus on using water as a solvent, developing recyclable heterogeneous catalysts, or employing catalyst systems that are effective at very low loadings. mdpi.commdpi.com
For example, palladium catalysts supported on materials like hydrotalcite (HT) have shown excellent catalytic efficiency and recyclability in Suzuki coupling reactions conducted in water. mdpi.com These catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity. Another approach involves the use of palladium complexes with specific ligands that promote high turnover numbers, allowing for very low catalyst loadings. organic-chemistry.org
Microwave-assisted Suzuki coupling reactions have also been developed, which can shorten reaction times and improve yields. researchgate.net The use of water as a solvent in these reactions further enhances their green credentials.
Table 2: Plausible Sustainable Suzuki Coupling for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 3-Bromo-2-methylindole | 4-Nitrophenylboronic acid | Pd(PPh3)4 / K2CO3 | Water/Ethanol (Microwave) | N/A* | |
| 3-Iodo-2-methylindole | 4-Nitrophenylboronic acid | HT@NC/Pd / KOH | Water | N/A* | mdpi.com |
| 3-Halo-2-methylindole | 4-Nitrophenylboronic acid | Pd(OAc)2 / PCy3 | Toluene | N/A* | organic-chemistry.org |
*Yields are not directly reported for the target compound but are based on analogous reactions described in the literature.
In a related study, the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate was achieved via a palladium-catalyzed intramolecular oxidative coupling of the corresponding enamine. mdpi.com This reaction, performed under microwave irradiation, resulted in a high yield of the product, showcasing the potential of palladium catalysis in constructing substituted nitroindoles. mdpi.com
Reactivity and Chemical Transformations of 2 Methyl 3 4 Nitrophenyl 1h Indole
Reactivity of the Indole (B1671886) Nucleus
The indole ring is an aromatic heterocycle characterized by high electron density, particularly at the C-3 position. However, in the case of 2-methyl-3-(4-nitrophenyl)-1H-indole, this primary site of reactivity is blocked. This substitution pattern channels the reactivity of the indole nucleus towards other positions and the pyrrolic nitrogen atom.
The indole nucleus is inherently π-excessive, making it highly susceptible to electrophilic attack. While the C-3 position is the most electronically favored site for electrophilic substitution in unsubstituted indoles, its occupation in the title compound redirects electrophiles to other positions of the ring. quora.com Studies on similarly 3-substituted indoles show that electrophilic attack can still occur at C-3, but this leads to an unstable indoleninium cation intermediate, which then undergoes rearrangement, typically migrating the electrophile to the C-2 position. rsc.orgrsc.orgquimicaorganica.org
Alternatively, direct substitution can occur on the benzo portion of the indole ring, most commonly at the C-4, C-5, C-6, or C-7 positions. The precise location of the substitution is governed by the nature of the electrophile and the reaction conditions.
Nitration: The nitration of indoles with blocked C-3 positions has been studied. For instance, the nitration of 3-acetylindole (B1664109) with concentrated nitric acid predominantly yields the 6-nitro derivative, along with smaller quantities of the 4-nitro isomer. umn.edu Similarly, nitrating 1,3-diacetylindole (B99430) in concentrated sulfuric acid gives a mixture that includes the 5-nitro product. umn.edu These findings suggest that nitration of this compound would likely result in a mixture of nitroindoles substituted on the benzene (B151609) ring portion. Modern, non-acidic methods, such as using ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride, have also been developed for the regioselective nitration of indoles. rsc.org
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a standard method for formylating electron-rich aromatic compounds like indoles, typically at the C-3 position. ijpcbs.com When the C-3 position is occupied, the reaction can proceed at an activated methyl group at C-2. For example, 2,3,3-trimethyl-3H-indoles undergo formylation at the C-2 methyl group to yield aminomethylene malondialdehydes. orgchemres.orgsid.irsemanticscholar.orgresearchgate.net This indicates that under Vilsmeier-Haack conditions, this compound could potentially undergo formylation at the C-2 methyl group rather than on the indole's aromatic ring.
The indole nucleus, being an electron-rich aromatic system, is generally resistant to nucleophilic addition or substitution reactions. Such reactions are uncommon as they would require the attack of a nucleophile on an already electron-dense ring system, which is energetically unfavorable. Consequently, there is limited literature describing direct nucleophilic additions to the carbocyclic or pyrrolic rings of simple 2,3-disubstituted indoles like the title compound under standard conditions.
The oxidation of 2,3-disubstituted indoles can lead to a variety of products depending on the oxidant and reaction conditions. The double bond of the pyrrole (B145914) ring is susceptible to oxidative cleavage or rearrangement.
Oxidation with Peroxy Acids: Treatment of 2,3-disubstituted indoles with m-chloroperbenzoic acid (m-CPBA) can result in the formation of o-aminophenol derivatives through oxidative cleavage and rearrangement. rsc.org For example, oxidizing 2,3-diphenylindole gives the corresponding keto-amide product. rsc.org
Catalytic Oxidation: Copper-catalyzed oxidation provides a method for more selective transformations. Depending on the substitution pattern, C2,C3-dialkyl-substituted indoles can undergo selective C-H oxygenation at the C-2 position. nih.gov An artificial manganese-containing enzyme has been shown to catalyze the selective oxidation of indole at the C-3 position to yield a 3-oxindole derivative, with a solvent molecule incorporated at C-2. acs.org These examples illustrate that the oxidation of this compound could potentially yield oxindoles or products of ring-opening.
A summary of potential oxidation products based on analogous systems is presented below.
| Oxidizing Agent | Substrate Type | Typical Product(s) | Reference(s) |
| m-Chloroperbenzoic acid (m-CPBA) | 2,3-Disubstituted Indoles | o-Aminophenol derivatives, Keto-amides | rsc.org |
| Cu(I) Catalyst / Acyl Nitroso Reagents | C2,C3-Dialkyl-substituted Indoles | C-2 Oxygenated or Aminated Indoles | nih.gov |
| Mn-Containing Artificial Enzyme | Indole | 2-Substituted-3-oxindole | acs.org |
The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton. While it is a weak nucleophile, its reactivity can be greatly enhanced by deprotonation with a base to form the corresponding indole anion. This anion is a potent nucleophile and readily participates in reactions with various electrophiles.
N-Alkylation: The N-alkylation of indoles is a common transformation. The reaction typically involves treating the indole with a base (e.g., NaH, K2CO3) followed by an alkylating agent (e.g., alkyl halide). More advanced methods include iron-catalyzed N-alkylation using alcohols as the alkylating source. nih.gov
N-Acylation: N-acylation is an important reaction for the functionalization of indoles. This transformation can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base.
N-Sulfonation: The sulfonylation of the indole nitrogen can be achieved, leading to N-sulfonylindoles. More commonly, sulfonylation occurs at the carbon framework under different conditions. For instance, electrochemical methods using inorganic sulfites can produce indole sulfonic esters, typically via C-H functionalization. acs.orgrsc.org A metal-free oxidative coupling of indoles with arylsulfonyl hydrazides has been shown to result in C-2 sulfonylation and diazotization when the C-3 position is occupied by a methyl group. For N-sulfonation, conditions that favor the formation of the indole anion would be required to direct the sulfonyl group to the nitrogen atom.
Reactivity of the Nitrophenyl Moiety
The nitrophenyl group attached at the C-3 position of the indole ring offers a distinct site for chemical modification, largely independent of the indole nucleus itself.
The reduction of the nitro group to an amine is one of the most significant and widely utilized transformations for nitroaromatic compounds. This reaction is crucial for synthesizing aromatic amines, which are versatile intermediates in the production of dyes, pharmaceuticals, and other fine chemicals. A key advantage is that this reduction can typically be performed chemoselectively, leaving the indole nucleus intact. Various established methods are effective for this purpose.
The resulting amine, 3-(4-aminophenyl)-2-methyl-1H-indole, is a valuable synthetic intermediate, allowing for further functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation.
Below is a table summarizing common reagents used for the reduction of aromatic nitro compounds.
| Reagent / System | Typical Conditions | Comments | Reference(s) |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Nickel catalyst; various solvents (EtOH, EtOAc) | High efficiency and clean reaction; widely used in industry. | |
| Iron (Fe) Powder | Acidic medium (e.g., HCl, Acetic Acid), reflux | Classical, inexpensive, and effective method. | |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, often with heating | A common laboratory method for nitro group reduction. | |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild reducing agent, useful for sensitive substrates. | |
| Zinc (Zn) Dust | Aqueous NH₄Cl or acidic conditions | Can be used for selective reductions. | |
| Sodium Borohydride (B1222165) (NaBH₄) / Catalyst | Ni(PPh₃)₄ or Pd/C in EtOH | NaBH₄ alone is not strong enough; requires a catalyst to reduce nitroarenes. |
Modification of the Phenyl Ring Substitutions
The reactivity of this compound allows for various chemical modifications, particularly targeting the nitro group on the phenyl ring. A primary transformation is the reduction of the nitro functionality to an amine, which then serves as a versatile intermediate for further derivatization.
The conversion of the 4-nitro group to a 4-amino group is a common and pivotal reaction. This reduction can be achieved using several reagents. A standard laboratory method involves the use of a metal in an acidic medium, such as iron powder with ammonium chloride in an aqueous solution. For instance, the reduction of a similar compound, 1-(4-nitrophenyl)-1H-indole, to 4-(1H-indol-1-yl)aniline has been successfully performed by heating with iron powder and ammonium chloride in water. researchgate.net Other effective reducing agents include stannous chloride (SnCl₂) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). researchgate.net Another powerful reagent for nitro group reduction is titanium(III) chloride, which is known for its ability to reduce nitro groups under acidic conditions that can concurrently facilitate other cyclization reactions. clockss.org
Once the amine derivative, 3-(4-aminophenyl)-2-methyl-1H-indole, is synthesized, it opens up a wide array of subsequent chemical transformations. The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a highly useful intermediate that can be subjected to Sandmeyer or related reactions to introduce a variety of substituents onto the phenyl ring, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(4-nitrophenyl)-1H-indole | Iron powder, NH₄Cl, H₂O, 80 °C, 4 h | 4-(1H-indol-1-yl)aniline | Not Specified | researchgate.net |
| Generic Nitroarene | TiCl₃ (7 equiv.), Methanol | Corresponding Amine | High (e.g., 73% for methyl indole-4-carboxylate synthesis) | clockss.org |
Photochemical Reactions and Photochromism
The presence of the 4-nitrophenyl group imparts specific photochemical properties to the this compound molecule. Nitroaromatic compounds, particularly ortho-nitrobenzyl derivatives, are a well-studied class of photoresponsive molecules. psu.edu While the subject compound features a para-nitro substituent, the fundamental principles of photo-excitation of the nitro group are relevant. The photochemistry is dominated by the electronic transitions of the nitrobenzyl moiety, which can lead to transient species and, in some cases, irreversible chemical transformations. acs.org
Photo-induced Transformations and Mechanisms
The most extensively studied photochemical reaction for nitrobenzyl compounds is the intramolecular hydrogen abstraction that occurs upon UV irradiation. acs.orgnih.gov This process is most efficient for ortho-nitrobenzyl systems due to the proximity of the nitro group to the benzylic protons. The generally accepted mechanism proceeds as follows:
Excitation : Upon absorption of a photon (typically UV light), the nitro group is promoted to an excited triplet state. acs.org
Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic position (the carbon connecting the phenyl ring to the indole in a related isomer). This step forms a diradical species.
Rearrangement to Aci-Nitro Intermediate : The diradical rapidly rearranges to form a transient species known as an aci-nitro intermediate. nih.gov This intermediate is often colored, leading to photochromism, and can be detected using techniques like laser flash photolysis. nih.gov
Decay to Products : The aci-nitro intermediate is unstable and decays to the final products. In the case of photolabile protecting groups, this decay step involves the cleavage of a chemical bond, releasing a "caged" molecule. psu.edunih.gov
For this compound, the para substitution prevents the classical intramolecular hydrogen abstraction pathway that leads to photocleavage. However, photo-excitation can still populate excited states of the molecule, potentially leading to other photochemical reactions or changes in photophysical properties like fluorescence. cdnsciencepub.comacs.org The interaction between the excited nitrophenyl group and the electron-rich indole ring can lead to charge-transfer states, which may deactivate through various radiative (fluorescence, phosphorescence) or non-radiative pathways. mdpi.com
Application as Photolabile Protecting Groups (Photocages)
The photochemical mechanism described above forms the basis for one of the most important applications of nitrobenzyl chemistry: photolabile protecting groups (PPGs), also known as photocages. psu.edu While this compound itself is not a photocage, its structural isomer, the ortho-nitrophenyl motif, is a cornerstone of this technology. acs.org
A photocage is a light-sensitive moiety that is chemically attached to a bioactive molecule, rendering it inactive. psu.edu The application of light at a specific wavelength initiates the photochemical transformation, cleaving the bond between the cage and the bioactive molecule, which is then released in its active form. This technique allows for precise spatial and temporal control over the release of substances like neurotransmitters, amino acids, and nucleotides. nih.gov
For example, the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group is a widely used photocage for the synthesis of light-sensitive oligonucleotides. nih.govtandfonline.com Similarly, derivatives of 1-(2-nitrophenyl)ethanol (B14764) have been used to cage carbamoylcholine, an analog of the neurotransmitter acetylcholine, allowing its rapid release upon a flash of laser light to study receptor function. nih.gov The release rate of the caged molecule is determined by the decay rate of the aci-nitro intermediate, which can be tuned by modifying substituents on the protecting group. nih.gov These applications highlight the utility of the fundamental photochemical properties inherent to the nitrophenyl group.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of C-C bonds and are widely employed in the preparation of substituted indoles. The synthesis of this compound can be efficiently achieved through these modern synthetic methods, most notably the Suzuki-Miyaura coupling. numberanalytics.comlibretexts.org
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. numberanalytics.com To synthesize this compound, a common strategy would involve the coupling of a 3-halo-2-methyl-1H-indole (e.g., 3-bromo- (B131339) or 3-iodo-2-methyl-1H-indole) with 4-nitrophenylboronic acid. The reaction is typically carried out in the presence of a palladium(0) catalyst, which can be generated in situ from a precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃). A base, like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to facilitate the transmetalation step in the catalytic cycle. libretexts.org This approach is highly versatile and tolerates a wide range of functional groups, including the nitro group. nih.govnih.gov
The general catalytic cycle for the Suzuki coupling proceeds via three main steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the 3-halo-indole, inserting into the carbon-halogen bond to form a Pd(II) complex. numberanalytics.com
Transmetalation : The organoboron species (4-nitrophenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.
Reductive Elimination : This final step involves the elimination of the two organic groups from the palladium center, forming the C-C bond of the final product, this compound, and regenerating the Pd(0) catalyst. numberanalytics.com
Other metal-catalyzed reactions, such as the Mizoroki-Heck reaction, can also be envisioned for creating the C3-aryl bond, for example, by coupling 3-halo-2-methyl-indole with 4-nitrostyrene, followed by a subsequent isomerization or reduction step. nih.govnih.govyoutube.com These methods provide a robust and flexible entry into highly functionalized indole structures.
Derivatization and Analogue Synthesis of 2 Methyl 3 4 Nitrophenyl 1h Indole
Structural Modifications at the Indole (B1671886) Nitrogen (N-1)
The nitrogen atom of the indole ring (N-1) is a primary site for structural modification. Its nucleophilicity, which can be enhanced by deprotonation with a suitable base, allows for the introduction of a wide array of substituents, thereby altering the steric and electronic properties of the molecule.
N-Alkylation and N-Arylation: The most common modification at the N-1 position is alkylation. Classical methods typically involve treating the indole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. This approach provides a straightforward route to a variety of N-alkylated indole derivatives. More contemporary methods offer milder conditions and broader substrate scope. For instance, copper-catalyzed cross-coupling reactions with N-tosylhydrazones have been developed for the direct N-alkylation of indoles. Additionally, metal-free reductive N-alkylation can be achieved using aldehydes as the alkylating agent in the presence of a reducing agent like triethylsilane (Et₃SiH).
N-arylation introduces an aromatic ring at the indole nitrogen, significantly impacting the molecule's conformation and electronic properties. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are prominent methods for forming the N-aryl bond, coupling the indole with an aryl halide. One-pot syntheses combining Fischer indolization with subsequent N-arylation have also been developed for rapid access to N-arylindoles.
N-Acylation: Acyl groups can be introduced at the N-1 position to form N-acylindoles. These derivatives are important both as stable compounds and as intermediates where the acyl group serves as a protecting group that can be removed later. Standard acylation procedures involve reacting the indole with acylating agents like ethyl chloroformate or chloroacetyl chloride in the presence of a base. Thioesters and N-acylbenzotriazoles have also emerged as effective acylating reagents, often used in combinatorial chemistry to generate libraries of diverse indole analogues.
| Modification Type | Reagents and Conditions | Product Type |
| N-Alkylation | 1. NaH, Alkyl halide, DMF/THF | 1-Alkyl-2-methyl-3-(4-nitrophenyl)-1H-indole |
| 2. Aldehyde, Et₃SiH (metal-free) | 1-Alkyl-2-methyl-3-(4-nitrophenyl)-1H-indole | |
| 3. N-Tosylhydrazone, CuI, Base | 1-Alkyl-2-methyl-3-(4-nitrophenyl)-1H-indole | |
| N-Arylation | 1. Aryl halide, CuI, Ligand, Base (Ullmann) | 1-Aryl-2-methyl-3-(4-nitrophenyl)-1H-indole |
| 2. Aryl halide, Pd catalyst, Ligand, Base (Buchwald-Hartwig) | 1-Aryl-2-methyl-3-(4-nitrophenyl)-1H-indole | |
| N-Acylation | 1. Acyl chloride/anhydride, Base | 1-Acyl-2-methyl-3-(4-nitrophenyl)-1H-indole |
| 2. Thioester, Cs₂CO₃ | 1-Acyl-2-methyl-3-(4-nitrophenyl)-1H-indole |
Structural Modifications at the Indole C-2 and C-3 Positions
The C-2 and C-3 positions of the indole core are electronically rich and are key sites for substitution that define the central scaffold of 2-methyl-3-(4-nitrophenyl)-1H-indole. Further modifications at these positions can involve either functionalization of the existing substituents or the synthesis of analogues with entirely different groups at these sites.
Modification of the C-2 Methyl Group: The methyl group at the C-2 position is amenable to oxidation, providing a handle for further functionalization.
Oxidation to Aldehyde: The C-2 methyl group can be selectively oxidized to a formyl group (CHO). Reagents such as active manganese dioxide (MnO₂) or a combination of N-chlorosuccinimide (NCS) and water have been successfully employed for this transformation, yielding 2-formyl-3-(4-nitrophenyl)-1H-indole analogues. nih.govresearchgate.net
Oxidation to Carboxylic Acid: Further oxidation of the methyl group or the intermediate aldehyde leads to the formation of an indole-2-carboxylic acid derivative. This transformation introduces a versatile functional group that can be used for amide coupling and other derivatizations.
Modifications at the C-3 Position: While the parent compound features a 4-nitrophenyl group at C-3, synthetic strategies allow for the introduction of a wide range of other substituents at this position. The C-3 position is the most nucleophilic site in the indole ring and is highly reactive towards electrophiles.
Synthesis of Analogues: Analogues with different aryl or alkyl groups at C-3 can be synthesized through various indole-forming reactions, such as the Fischer indole synthesis, by starting with appropriately substituted ketones or phenylhydrazines.
Rearrangement Reactions: Under strongly acidic conditions, such as with triflic acid, a substituent at the C-3 position can undergo a 1,2-migration to the C-2 position. researchgate.net This allows for the synthesis of isomeric indole structures.
Functionalization via Arenesulfonyl Intermediates: 3-Arenesulfonyl indoles can serve as precursors to a variety of C-3 functionalized indoles. The arenesulfonyl group acts as a good leaving group, facilitating the reaction with various nucleophiles to introduce new substituents at the C-3 position. nih.gov
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group/Analogue |
| C-2 | Oxidation | MnO₂ or NCS/H₂O | 2-Formyl |
| C-2 | Oxidation | Stronger oxidizing agents | 2-Carboxylic acid |
| C-3 | Rearrangement | Triflic Acid (TfOH) | Migration of 4-nitrophenyl group to C-2 |
| C-3 | Nucleophilic Substitution | Grignard reagents on 3-sulfonylindole precursor | 3-Alkyl/Aryl analogues |
Structural Modifications on the 4-Nitrophenyl Moiety
The 4-nitrophenyl group offers a site for derivatization that is electronically distinct from the indole core. The primary and most significant modification is the reduction of the nitro group.
Reduction of the Nitro Group: The electron-withdrawing nitro group (NO₂) can be readily reduced to an electron-donating amino group (NH₂), which dramatically alters the electronic properties of the entire molecule. This transformation provides a key intermediate, 2-methyl-3-(4-aminophenyl)-1H-indole, which can be further derivatized.
Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under an atmosphere of hydrogen gas. nih.govuni-muenchen.de The conditions can often be tuned to selectively reduce the nitro group without affecting the indole's C2-C3 double bond.
Chemical Reduction: A variety of chemical reducing agents can also be employed. These include metals in acidic media (e.g., tin (Sn) or iron (Fe) in HCl), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine. researchgate.netmdpi.comrsc.org These methods offer alternatives when catalytic hydrogenation is not feasible due to other functional groups in the molecule.
The resulting 4-aminophenyl derivative is a versatile synthetic intermediate. The primary amine can be diazotized, acylated, or used in coupling reactions to attach a wide range of other functional groups to the phenyl ring, allowing for extensive exploration of this part of the molecular structure.
Synthesis of Polycyclic Indole Derivatives
The this compound scaffold can be used as a building block for the construction of larger, fused heterocyclic systems. These polycyclic structures, such as carbazoles and indolocarbazoles, often possess unique photophysical and biological properties.
Synthesis of Carbazoles: Carbazoles are tricyclic aromatic compounds containing a central nitrogen-containing five-membered ring fused between two benzene (B151609) rings. They can be synthesized from 3-arylindole precursors through intramolecular cyclization reactions.
Palladium-Catalyzed C-H Annulation: A modern approach involves the palladium-catalyzed C-H activation and annulation of 3-arylindoles with dienes or alkynes. nih.gov This method allows for the regioselective construction of the carbazole (B46965) core, such as benzo[c]carbazoles, by forming a new six-membered ring that fuses the C-2 position of the indole with the ortho-position of the C-3 aryl group. nih.gov
Photochemical Cyclization: Photocyclization of 3-arylindoles can also lead to the formation of carbazole derivatives, often involving an oxidative cyclization mechanism.
Synthesis of Indolocarbazoles: Indolocarbazoles are a class of complex polycyclic alkaloids that feature an indole ring fused to a carbazole framework. Syntheses often involve the coupling of two indole units or the cyclization of a pre-functionalized indole precursor. While direct synthesis from this compound is less common, related 2- and 3-substituted indoles are key starting materials for these complex structures. researchgate.net For example, oxidative coupling of two indole molecules can lead to the formation of the indolo[3,2-b]carbazole (B1211750) skeleton. nih.gov
Intramolecular Cyclization Strategies: If the substituents at the C-2 or C-3 positions contain appropriate functional groups, intramolecular cyclization can lead to the formation of new fused rings. For example, a 2-aryl indole bearing a nucleophilic side chain on the indole nitrogen can undergo intramolecular cyclization to afford fused indoline (B122111) systems. researchgate.netuni-muenchen.de These strategies provide access to a wide variety of polycyclic indole derivatives with diverse ring systems.
Structure-Activity Relationship (SAR) Studies on Molecular Interactions and Chemical Reactivity of Analogues
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its properties, including chemical reactivity and molecular interactions. For analogues of this compound, SAR provides critical insights into the role of each part of the molecule.
Electronic Effects of Substituents: The reactivity of the indole ring, particularly its susceptibility to electrophilic attack at the C-3 position, is highly dependent on the electronic nature of its substituents.
Substituents on the Indole Core: Electron-donating groups (EDGs) on the indole ring increase the electron density of the heterocyclic system, enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the indole less reactive. nih.gov The N-H moiety is often crucial for reactivity in catalyzed reactions, and its replacement with an N-alkyl or N-aryl group can significantly alter the reaction outcomes. acs.org
Steric Effects: The size and position of substituents play a critical role in molecular interactions and reactivity.
The methyl group at the C-2 position provides steric hindrance around the C-3 position, which can influence the approach of reagents and the regioselectivity of reactions. uni-muenchen.de For example, in catalytic hydrodenitrogenation reactions, the presence of a methyl group at C-2 or C-3 can lower the conversion rate due to steric hindrance at the catalyst's active site. mdpi.com
Molecular Docking and QSAR Studies: Computational methods are frequently used to rationalize and predict the activity of indole derivatives.
Molecular Docking: Docking studies simulate the binding of a ligand (the indole derivative) to the active site of a biological target, such as an enzyme or receptor. These studies can help explain observed SAR. For instance, in a study of 2-arylindoles as aromatase inhibitors, docking simulations suggested that the 2-aryl group binds in a hydrophobic pocket, while an EWG at the C-5 position of the indole could form a crucial hydrogen bond with an amino acid residue (Ser478). nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their activities. For indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to identify key steric, electrostatic, and hydrophobic features that are important for activity, guiding the design of new, more potent analogues. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in quantum chemical calculations. DFT is used to determine the electronic structure of molecules, providing information about energy, geometry, and various chemical properties. niscpr.res.inasianpubs.org TD-DFT is employed to study excited states, making it invaluable for predicting UV-Vis absorption spectra. mdpi.com
Geometry Optimization and Conformational Analysis
Computational studies on similar structures, such as (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole, show that the substituent groups often lie out of the indole (B1671886) plane, with dihedral angles reported to be around 33.48°. nih.gov In another related molecule, 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the dihedral angle between the nitro group and the benzene (B151609) ring is much smaller, at 9.4°. researchgate.netsunway.edu.my For 2-methyl-3-(4-nitrophenyl)-1H-indole, DFT calculations would precisely determine this bond angle, along with all bond lengths and angles, providing a foundational dataset for all other computational analyses.
Illustrative Data from Optimized Geometry Calculations on Analogous Structures
| Parameter | Typical Value (from related structures) | Significance for this compound |
| Indole-Phenyl Dihedral Angle | 30° - 60° | Defines steric hindrance and electronic conjugation. |
| C=C (indole) Bond Length | ~1.37 Å | Indicates aromaticity and electron distribution. |
| C-N (indole) Bond Length | ~1.38 Å | Reflects the involvement of the nitrogen lone pair in the aromatic system. |
| C-NO2 Bond Length | ~1.48 Å | Characterizes the connection of the electron-withdrawing nitro group. |
Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. asianpubs.org A small gap suggests high reactivity and that the molecule can be easily excited. asianpubs.org
In studies of similar molecules, such as pyrazole (B372694) derivatives with a 4-nitrophenyl group, the HOMO is typically located on the more electron-rich portion of the molecule, while the LUMO is centered on the electron-deficient nitrophenyl ring. nih.gov For this compound, it is expected that the HOMO would be distributed over the electron-rich indole nucleus, and the LUMO would be localized on the 4-nitrophenyl group, facilitating intramolecular charge transfer upon electronic excitation.
Typical Frontier Orbital Energies from DFT Studies on Related Compounds
| Parameter | Illustrative Value (eV) | Implication for Chemical Behavior |
| HOMO Energy | -6.0 to -6.5 | Electron-donating capability (nucleophilicity) |
| LUMO Energy | -2.5 to -3.0 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 | Chemical reactivity and electronic transition energy |
Electrostatic Potential Surfaces
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack).
For this compound, an MEP analysis would likely show strong negative potential around the oxygen atoms of the nitro group, making them sites for hydrogen bonding and nucleophilic interactions. The indole N-H group would exhibit a region of positive potential, highlighting its role as a hydrogen bond donor. The π-electron clouds of the aromatic rings would also show regions of negative potential. Such analyses are crucial for understanding non-covalent interactions and predicting how the molecule will interact with biological targets or other reagents.
Vibrational Analysis and Spectroscopic Data Correlation
Computational vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of a molecule's vibrational modes. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, allowing for precise assignment of the observed spectral bands to specific molecular motions (e.g., stretching, bending). For example, in a related chalcone, an IR band at 1662 cm⁻¹ was assigned to the C=O group. mdpi.com A theoretical analysis for this compound would predict the characteristic frequencies for N-H stretching in the indole ring, C-H stretching of the methyl group, and the symmetric and asymmetric stretching of the nitro group. This correlation is essential for confirming the molecule's structure and understanding its bonding characteristics.
Reaction Mechanism Elucidation through Computational Modeling
A likely synthetic route to this compound is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) (4-nitrophenylhydrazine) with a ketone (acetone, which would rearrange to form the 2-methylindole (B41428) structure) under acidic conditions. wikipedia.orgmdpi.com This multi-step reaction involves hydrazone formation, isomerization, a nih.govnih.gov-sigmatropic rearrangement, and cyclization with the elimination of ammonia. wikipedia.org
Computational modeling can be used to map the entire reaction pathway, identifying transition states and intermediates. researchgate.netresearchgate.net By calculating the activation energies for each step, the rate-determining step of the synthesis can be identified. DFT studies on Fischer indole syntheses have been used to explain regioselectivity and the influence of catalysts and substituents on the reaction outcome. researchgate.net Such a study for the synthesis of this compound would provide a deep, mechanistic understanding of its formation.
Intermolecular Interactions and Aggregation Studies
The way molecules pack together in the solid state is determined by a network of intermolecular interactions. For indole derivatives, common interactions include N-H···O hydrogen bonds, N-H···π interactions, and C-H···π interactions. nih.govnih.gov Crystal structure analyses of similar indoles reveal that N-H···π bonds, where the indole N-H group donates to the π-system of an adjacent molecule, can be a dominant organizing force, leading to the formation of chains or dimers. nih.gov
In this compound, the indole N-H provides a hydrogen bond donor site, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. Computational methods, combined with Hirshfeld surface analysis, can be used to quantify the strength and nature of these interactions (e.g., electrostatic vs. dispersion forces), predicting the supramolecular structure and crystal packing. researchgate.netsunway.edu.my These studies are vital for understanding the material properties of the compound.
Solvent Effects on Electronic and Optical Properties
As of the current date, dedicated computational and theoretical studies focusing specifically on the solvent effects on the electronic and optical properties of this compound are not available in the published scientific literature. While research has been conducted on structurally related compounds—such as other nitro-aromatic indole derivatives or molecules with similar donor-acceptor frameworks—the strict focus of this article on "this compound" precludes the inclusion of data from these analogous but distinct chemical entities.
Theoretical investigations in this area would typically employ methodologies like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to predict how the surrounding solvent medium influences the molecule's electronic structure and its absorption and emission spectra. Key parameters that would be investigated include:
Solvatochromic Shifts: The change in the position of absorption or emission bands (bathochromic/red or hypsochromic/blue shifts) in response to the polarity of the solvent.
Dipole Moments: Calculation of the ground and excited state dipole moments to understand the charge distribution and how it is affected by the solvent environment.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to characterize the nature of electronic transitions (e.g., intramolecular charge transfer).
Such computational studies are invaluable for interpreting experimental spectroscopic data and for the rational design of molecules with specific optical properties for various applications. However, without specific research on this compound, no detailed findings or data tables can be provided at this time.
Applications of 2 Methyl 3 4 Nitrophenyl 1h Indole in Non Clinical Research
Materials Science Applications
The π-conjugated system of 2-methyl-3-(4-nitrophenyl)-1H-indole, featuring an electron-donating indole (B1671886) nucleus and an electron-withdrawing nitrophenyl moiety, suggests its potential for development as an advanced material.
Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. olikrom.com This phenomenon is foundational to technologies like self-tinting lenses and optical data storage. Organic photochromic molecules often undergo processes like photoisomerization or ring-opening and closing reactions upon illumination. olikrom.com
While direct studies documenting the photochromic behavior of this compound are not prominent in the reviewed literature, related molecular structures are known to exhibit these properties. For instance, α-methylchalcones can be switched between E and Z isomers by light, demonstrating P-type photochromism. mdpi.com The potential for photo-induced isomerization or other electronic state transitions exists within the indole framework, but specific research on this compound is required to validate its utility in photochromic materials.
A chromophore is the part of a molecule responsible for its color. The development of advanced functional chromophores is crucial for applications in dyes, sensors, and optical devices. The synthesis of novel fluorescent amino acids based on a thiazoloindole core demonstrates how indole derivatives can serve as versatile chromophores. acs.org These molecules exhibit tunable properties, including large Stokes shifts and high quantum yields, which are desirable for imaging applications. acs.org
Furthermore, indole hydrazone derivatives have been synthesized and studied as colorimetric "naked eye" sensors. researchgate.net These compounds show a distinct color change in the presence of specific anions, a change that is linked to the charge transfer characteristics between the indole and dinitrophenyl hydrazine (B178648) moieties. researchgate.net Given its structure, which features an extended π-system and charge-transfer characteristics, this compound holds potential as a functional chromophore, although specific studies are needed to characterize its photophysical properties.
Organic semiconductors are carbon-based materials that possess semiconductor properties, offering advantages like flexibility, low cost, and environmental benignity over traditional inorganic semiconductors. cas.org These materials are typically composed of π-bonded molecules or polymers, often containing heteroatoms like nitrogen. cas.org Their conductivity can be tuned through methods like molecular doping. cas.orgnih.gov
Thiophene-based π-conjugated molecules and polymers are extensively researched for their potential in organic electronics. sigmaaldrich.com The indole nucleus, being a π-rich heterocyclic system, is also a viable building block for organic electronic materials. While research specifically detailing the semiconductor properties of this compound is limited, its molecular structure is conducive to charge transport. The development of proton-dopable organic semiconductors from thiophene (B33073) derivatives highlights a strategy that could potentially be adapted for indole-based systems to create novel conducting materials. nih.gov
Synthetic Intermediate in Complex Molecule Synthesis
The indole scaffold is a privileged structure in medicinal chemistry and natural products. Consequently, functionalized indoles like this compound serve as important intermediates for constructing more complex molecular architectures. The presence of the nitro group at the 3-position significantly influences the reactivity of the indole ring, particularly the 2-methyl group.
Research has shown that the 2-methyl group of 2-methyl-3-nitroindoles can be readily deprotonated. researchgate.net This makes the methyl group a potent nucleophile, enabling its use in various carbon-carbon bond-forming reactions. One notable application is in organocatalytic asymmetric allylic alkylation reactions with Morita–Baylis–Hillman carbonates. researchgate.netrsc.org This provides an efficient route to functionalized indole derivatives with high enantioselectivity. rsc.org Such reactions are valuable as they allow for the direct enantioselective functionalization of an indole C(sp³)–H bond, a challenging transformation in organic synthesis. rsc.org The resulting products are key precursors for a range of chiral dihydropyrido[1,2-a]indoles. researchgate.net
Chemical Probes and Ligands for Molecular Recognition Studies
Chemical probes are essential tools for studying biological systems and for detecting specific analytes. The design of these probes often relies on molecular recognition, where the probe selectively binds to a target molecule or ion, producing a detectable signal, such as a change in color or fluorescence.
Indole derivatives have been successfully developed as chemosensors. For example, a series of sensors based on indole carboxaldehydes and 2,4-dinitrophenyl hydrazine were designed to detect fluoride (B91410) and cyanide ions. researchgate.net The sensing mechanism involves the deprotonation of an N-H group, which induces a significant color change visible to the naked eye. researchgate.net The electron-withdrawing nature of the dinitrophenyl group is critical to this process. Similarly, the 4-nitrophenyl group in this compound could play a similar role in modulating the electronic properties of the indole N-H, suggesting its potential as a scaffold for designing new colorimetric sensors. Additionally, 2-nitroimidazole (B3424786) derivatives are used as radiopharmaceuticals for imaging tumor hypoxia, demonstrating the utility of nitro-containing heterocycles as molecular probes in biomedical research. nih.gov
Catalytic Applications (e.g., organocatalysis)
The application of 2-methyl-3-nitroindoles as pronucleophiles in organocatalysis is a significant area of research. researchgate.net Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high stereoselectivity.
The electron-withdrawing nitro group at the C3 position of the indole ring acidifies the protons of the C2-methyl group. This allows the methyl group to be deprotonated under relatively mild basic conditions, often by a chiral amine catalyst, generating a nucleophilic intermediate. This intermediate can then participate in various asymmetric reactions. A key example is the asymmetric allylic alkylation of 2-methyl-3-nitroindoles with Morita–Baylis–Hillman carbonates, catalyzed by chiral biscinchona alkaloids. rsc.org This reaction yields functionalized indole derivatives in good yields and with high enantioselectivities, demonstrating a powerful method for creating chiral molecules. rsc.org
| Catalytic Application Overview | |
| Reaction Type | Organocatalytic Asymmetric Allylic Alkylation |
| Substrates | 2-methyl-3-nitroindoles and Morita–Baylis–Hillman carbonates |
| Catalyst | Chiral biscinchona alkaloid |
| Key Feature | The NO₂ group at the C3 position activates the C2-methyl group for deprotonation. |
| Significance | Provides an efficient route to chiral functionalized indole derivatives with high enantioselectivity. researchgate.netrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
